2-Thia-6-azaspiro[3.4]octan-7-one
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Overview
Description
Preparation Methods
The synthesis of 2-Thia-6-azaspiro[3.4]octan-7-one can be achieved through various synthetic routes. One common method involves the annulation of a cyclopentane ring with a four-membered ring . This process typically employs readily available starting materials and conventional chemical transformations, with minimal chromatographic purifications required . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-Thia-6-azaspiro[3.4]octan-7-one undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups in the compound.
Addition: The compound can participate in addition reactions, particularly with electrophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-Thia-6-azaspiro[3.4]octan-7-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Thia-6-azaspiro[3.4]octan-7-one involves its interaction with specific molecular targets and pathways. The sulfur and nitrogen atoms in its structure allow it to form stable complexes with various biological molecules, potentially inhibiting or modulating their activity . This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
2-Thia-6-azaspiro[3.4]octan-7-one can be compared with other spirocyclic compounds, such as:
2,6-diazaspiro[3.4]octan-7-one: This compound also contains a spirocyclic structure but with two nitrogen atoms instead of one sulfur and one nitrogen.
2-Oxa-6-azaspiro[3.4]octan-7-one: This compound has an oxygen atom in place of the sulfur atom.
The presence of sulfur in this compound imparts unique chemical properties, such as increased reactivity and the ability to form stable complexes with metals .
Properties
Molecular Formula |
C6H9NOS |
---|---|
Molecular Weight |
143.21 g/mol |
IUPAC Name |
2-thia-7-azaspiro[3.4]octan-6-one |
InChI |
InChI=1S/C6H9NOS/c8-5-1-6(2-7-5)3-9-4-6/h1-4H2,(H,7,8) |
InChI Key |
PBICQNLSDASZGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NCC12CSC2 |
Origin of Product |
United States |
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